molecular formula C11H10N2O2 B060750 4-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 160388-53-4

4-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No.: B060750
CAS No.: 160388-53-4
M. Wt: 202.21 g/mol
InChI Key: ZHQQRHUITAFMTC-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1H-pyrazol-1-ylmethyl)benzoic acid involves a multi-step reaction starting with 1-bromo-4-nitrobenzene and 4-aminopyrazole . The steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-ylmethyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic and covalent bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-ylmethyl)benzoic acid is unique due to the presence of the methylene bridge connecting the pyrazole ring to the benzoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRHUITAFMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424444
Record name 4-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-53-4
Record name 4-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-ylmethyl)benzoic acid
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